2-[4-(2-methylpropylsulfamoyl)phenoxy]-N-(4-phenoxyphenyl)acetamide
Description
The compound “2-{4-[(isobutylamino)sulfonyl]phenoxy}-N-(4-phenoxyphenyl)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations into their synthesis and pharmacological activities . These compounds are of interest in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
Synthesis Analysis
The synthesis of phenoxy acetamide derivatives involves various chemical techniques and computational chemistry applications . The aim is to study the utilization of drugs and their biological effects . The process involves researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Molecular Structure Analysis
The molecular structure of “2-{4-[(isobutylamino)sulfonyl]phenoxy}-N-(4-phenoxyphenyl)acetamide” is complex. It is part of the chemical diversity of phenoxy acetamide and its derivatives . Understanding the molecular structure is crucial for studying the utilization of drugs and their biological effects .Chemical Reactions Analysis
The chemical reactions involving “2-{4-[(isobutylamino)sulfonyl]phenoxy}-N-(4-phenoxyphenyl)acetamide” are part of the broader study of the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . These reactions are studied using various chemical techniques and computational chemistry applications .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-{4-[(isobutylamino)sulfonyl]phenoxy}-N-(4-phenoxyphenyl)acetamide” are important for understanding its behavior in biological systems. These properties include its molecular formula, molecular weight, and other related properties .Future Directions
The future directions in the study of “2-{4-[(isobutylamino)sulfonyl]phenoxy}-N-(4-phenoxyphenyl)acetamide” and similar compounds involve the design of new derivatives of phenoxy acetamide that could potentially enhance safety and efficacy to improve life quality . This represents an opportunity for chemists to create pharmacologically interesting compounds of widely different composition .
Properties
IUPAC Name |
2-[4-(2-methylpropylsulfamoyl)phenoxy]-N-(4-phenoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-18(2)16-25-32(28,29)23-14-12-20(13-15-23)30-17-24(27)26-19-8-10-22(11-9-19)31-21-6-4-3-5-7-21/h3-15,18,25H,16-17H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHWLLJBGPDVIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.